REACTION_SMILES
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[CH2:13]([N:14]([CH2:15][CH3:16])[CH2:17][CH3:18])[CH3:19].[CH3:20][S:21]([Cl:22])(=[O:23])=[O:24].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[s:1]1[c:2]([C:6]#[C:7][CH2:8][S:9][CH2:10][CH2:11][OH:12])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([C:6]#[C:7][CH2:8][S:9][CH2:10][CH2:11][O:12][S:21]([CH3:20])(=[O:23])=[O:24])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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OCCSCC#Cc1cccs1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCSCC#Cc1cccs1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCCSCC#Cc1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |